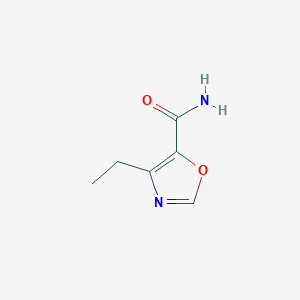

4-Ethyloxazole-5-carboxamide

Overview

Description

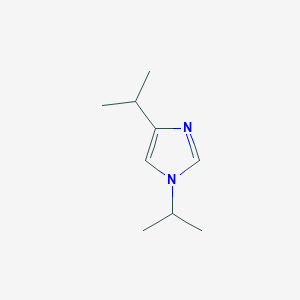

Oxazoles are a class of organic compounds that contain a five-membered ring with an oxygen atom and a nitrogen atom. They are important heterocyclic compounds that are found in many natural products and drugs .

Synthesis Analysis

The synthesis of oxazole derivatives often involves the cyclodehydration of certain amides or the condensation of nitriles . A specific synthesis method for “4-Ethyloxazole-5-carboxamide” was not found in the available literature.Molecular Structure Analysis

The molecular structure of oxazoles typically consists of a five-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 3 . The exact molecular structure of “4-Ethyloxazole-5-carboxamide” would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic substitution . The specific reactions that “4-Ethyloxazole-5-carboxamide” can undergo would depend on its exact structure and the conditions of the reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include factors such as its melting point, boiling point, solubility, and reactivity . These properties are typically determined through experimental methods. Information on the specific properties of “4-Ethyloxazole-5-carboxamide” was not found in the available literature.Scientific Research Applications

1. Synthesis and Chemical Properties

- Preparation Techniques : The preparation of oxazole-4-carboxamides, including variants like 4-Ethyloxazole-5-carboxamide, can be optimized using high-speed microwave-assisted procedures. This process is effective for a variety of substituted oxazoles and yields products with high purity (Nolt et al., 2006).

2. Antimicrobial Applications

- Antimicrobial Properties : Novel carboxamide compounds, such as those structurally related to 4-Ethyloxazole-5-carboxamide, have shown promising antimicrobial activities against various pathogens, including bacterial and fungal strains (Pokhodylo et al., 2021).

3. Antidepressant Potential

- Antidepressant Effects : Structurally similar compounds to 4-Ethyloxazole-5-carboxamide have been designed as 5-HT3 receptor antagonists and evaluated for their antidepressant-like activities, indicating a potential application in mental health treatments (Mahesh et al., 2011).

4. Energetic Material Development

- Energetic Compounds : 4-Ethyloxazole-5-carboxamide related compounds have been synthesized and characterized for their potential as energetic materials, demonstrating significant thermal stability and safety parameters (Qin et al., 2016).

5. Antiviral Research

- Antiviral Activity : Thiazole C-nucleosides structurally related to 4-Ethyloxazole-5-carboxamide have been synthesized and evaluated for their in vitro activity against various viruses, including herpes and measles virus, suggesting potential in antiviral drug development (Revankar et al., 1981).

6. Inhibitory Effects on Enzymes and Cells

- Selective Inhibition : Compounds based on 5-Aminopyrazole-4-carboxamide, a structurally related compound, have been used to create selective inhibitors of calcium-dependent protein kinase-1, showing potential in inhibiting cell proliferation in certain parasites (Zhang et al., 2014).

7. Anti-inflammatory and Antioxidant Activities

- Medical Applications : Certain benzoxazole-5-carboxamide derivatives, related to 4-Ethyloxazole-5-carboxamide, have been synthesized and evaluated for their anti-inflammatory and antioxidant activities, indicating potential therapeutic applications (Paralapalli et al., 2014).

8. Biological Activity in Agriculture

- Fungicidal and Insecticidal Activity : Novel thiazole-5-carboxamide derivatives have been designed and evaluated for their biological activity, including fungicidal and insecticidal effects, suggesting applications in agricultural pest control (Liu et al., 2004).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This can vary widely depending on the specific compound and its intended use . Without specific information on “4-Ethyloxazole-5-carboxamide”, it’s difficult to provide an accurate mechanism of action.

Safety and Hazards

Future Directions

The future directions for research on a compound depend on its potential applications and the current state of knowledge about its properties and effects. For oxazole derivatives, potential areas of interest could include further exploration of their biological activities and the development of new synthesis methods .

properties

IUPAC Name |

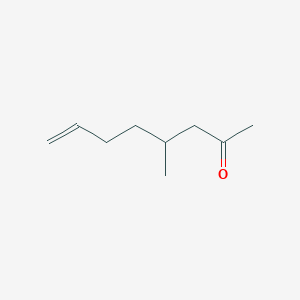

4-ethyl-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-4-5(6(7)9)10-3-8-4/h3H,2H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCNBVJHULYQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyloxazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)

acetate](/img/structure/B115330.png)

![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B115332.png)

![[2-[(2-Methylpropan-2-yl)oxy]-1-(2-nitrophenyl)-2-oxoethyl] 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B115345.png)